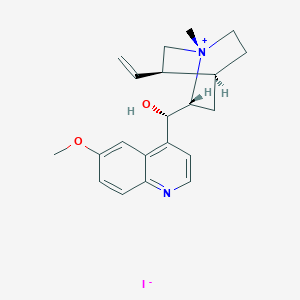

Quinidine methiodide

Vue d'ensemble

Description

Quinidine methiodide is a derivative of quinidine, which is a stereoisomer of quinine. Quinidine is an alkaloid derived from the bark of the Cinchona tree and has been used historically as an antiarrhythmic and antimalarial agent . This compound, specifically, is a quaternary ammonium compound with the molecular formula C21H27IN2O2 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of quinidine methiodide typically involves the methylation of quinidine. This process can be achieved by reacting quinidine with methyl iodide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated by crystallization .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and reaction time to achieve the desired product .

Analyse Des Réactions Chimiques

Types of Reactions

Quinidine methiodide undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products.

Reduction: It can be reduced under specific conditions to yield different reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quaternary ammonium center.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinidine N-oxide, while reduction can yield demethylated quinidine derivatives .

Applications De Recherche Scientifique

Antiarrhythmic Agent

Quinidine methiodide serves as an effective antiarrhythmic agent, particularly in managing atrial fibrillation and ventricular arrhythmias. Its mechanism involves the blockade of voltage-gated sodium channels, which decreases the excitability of cardiac tissues and prolongs the action potential duration. This results in a reduction of abnormal heart rhythms.

- Indications :

Antimalarial Activity

This compound retains antimalarial properties similar to quinine, targeting the erythrocytic stages of Plasmodium falciparum. It acts by accumulating within the parasite's food vacuole and inhibiting heme polymerization, leading to toxic heme accumulation that is detrimental to the parasite.

- Efficacy : this compound is particularly effective against severe cases of malaria, often administered intravenously in hospital settings .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for optimizing its therapeutic use:

- Absorption : The drug reaches peak plasma concentrations within 2 to 4 hours.

- Distribution : It has a large volume of distribution (2-3 L/kg) and binds extensively to plasma proteins.

- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes, with active metabolites contributing to its therapeutic effects.

- Elimination : The elimination half-life ranges from 6 to 8 hours, with renal excretion accounting for approximately 20% of the dose .

Case Studies and Clinical Insights

Several case studies highlight the effectiveness and safety profile of this compound:

- Case Study 1 : A patient with recurrent atrial fibrillation was treated with this compound after failing other antiarrhythmic therapies. The patient successfully converted to sinus rhythm without significant side effects, demonstrating the drug's efficacy in resistant cases.

- Case Study 2 : In a clinical trial focusing on severe malaria cases, this compound was administered intravenously, resulting in rapid resolution of symptoms and a significant reduction in parasitemia levels within 48 hours.

Mécanisme D'action

Quinidine methiodide exerts its effects primarily by blocking sodium channels in cardiac cells. This action prolongs the action potential duration and refractory period, which helps to stabilize abnormal heart rhythms. The compound also affects potassium channels, contributing to its antiarrhythmic properties .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Quinidine ethiodide

- Cinchonine methiodide

- Cinchonidine methiodide

- Quinine methiodide

Uniqueness

Quinidine methiodide is unique due to its specific quaternary ammonium structure, which imparts distinct pharmacological properties. Compared to other similar compounds, this compound has a higher affinity for sodium channels and a more pronounced effect on cardiac electrophysiology .

Propriétés

IUPAC Name |

(5-ethenyl-1-methyl-1-azoniabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N2O2.HI/c1-4-14-13-23(2)10-8-15(14)11-20(23)21(24)17-7-9-22-19-6-5-16(25-3)12-18(17)19;/h4-7,9,12,14-15,20-21,24H,1,8,10-11,13H2,2-3H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJQSDVGBERUTGX-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]12CCC(CC1C(C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42982-87-6 | |

| Record name | 42982-87-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Quinidine Metiodide interact with squid axon membranes, and what are the downstream effects?

A1: Unlike Quinidine Hydrochloride, Quinidine Metiodide only impacts squid axon membranes when applied internally []. This suggests that the charged nature of Quinidine Metiodide might hinder its ability to passively diffuse across the membrane. Upon reaching the intracellular side, both Quinidine Metiodide and Quinidine Hydrochloride exhibit similar effects: they suppress both sodium and potassium conductance increases. This suppression of ion channels ultimately leads to a decrease in action potential propagation and a prolongation of the action potential's falling phase [].

Q2: How does the structure of Quinidine Metiodide relate to its curariform activity compared to other cinchona alkaloid derivatives?

A2: Research indicates that Quinidine Metiodide and other quaternary ammonium iodides derived from quinidine and cinchonidine exhibit higher curariform activity and toxicity compared to their quinine and cinchonine counterparts []. This suggests that the stereochemistry and substitutions on the quinoline and quinuclidine rings within the cinchona alkaloid structure significantly influence their interaction with nicotinic acetylcholine receptors, ultimately affecting their curariform potency and toxicity profile [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.